molecular formula C9H11NO2 B11918650 3-Aminochroman-5-ol CAS No. 117422-48-7

3-Aminochroman-5-ol

Cat. No.: B11918650
CAS No.: 117422-48-7
M. Wt: 165.19 g/mol
InChI Key: VPUUQIZZTQPFQV-UHFFFAOYSA-N
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Description

3-Aminochroman-5-ol is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 3-position and a hydroxyl group at the 5-position makes this compound a unique and valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminochroman-5-ol can be achieved through several methods. One effective approach involves the enantioselective reductive coupling of 3-chromanones with primary amine partners using metagenomic imine reductases (IREDs) as biocatalysts . This method provides high yields and enantiocomplementary selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as IREDs, has been explored for industrial applications due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Aminochroman-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanones, while reduction of the amino group can produce various amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Aminochroman-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a serotonin receptor agonist or antagonist, modulating neurotransmitter activity in the brain . The compound’s effects are mediated through its binding to serotonin receptors, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminochroman-5-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

117422-48-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-5-ol

InChI

InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2

InChI Key

VPUUQIZZTQPFQV-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC(=C21)O)N

Origin of Product

United States

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